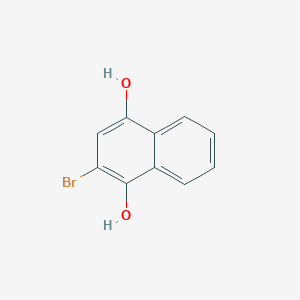

2-Bromonaphthalene-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73661-08-2 |

|---|---|

Molecular Formula |

C10H7BrO2 |

Molecular Weight |

239.06 g/mol |

IUPAC Name |

2-bromonaphthalene-1,4-diol |

InChI |

InChI=1S/C10H7BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,12-13H |

InChI Key |

AIJVNGWXKHLNBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)Br)O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 2 Bromonaphthalene 1,4 Diol Formation and Reactions

Mechanistic Pathways of Bromination in Naphthalene (B1677914) Systems

The bromination of naphthalene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through several key steps, with the regioselectivity being a critical aspect.

The reaction is initiated by the generation of a potent electrophile, the bromonium ion (Br⁺). This is typically achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). pearson.comyoutube.com The catalyst polarizes the Br-Br bond, facilitating the formation of the electrophilic species that attacks the electron-rich naphthalene ring. docbrown.infolumenlearning.com

The electrophilic attack on the naphthalene ring breaks the aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. chegg.comlibretexts.org Naphthalene preferentially undergoes substitution at the C1 (α) position rather than the C2 (β) position. pearson.comdocbrown.info This preference is attributed to the greater stability of the arenium ion formed from the α-attack. The intermediate for α-substitution has resonance structures that retain a complete benzene (B151609) ring, which is energetically more favorable than the intermediate for β-substitution, where the positive charge is delocalized across both rings without preserving a full benzenoid system. chegg.com

The final step involves the deprotonation of the arenium ion by a weak base, typically FeBr₄⁻, which is formed from the catalyst. This step restores the aromatic system and yields the brominated naphthalene product, along with the regeneration of the Lewis acid catalyst and the formation of hydrogen bromide (HBr). lumenlearning.comlibretexts.org

| Step | Description | Key Species Involved |

|---|---|---|

| 1. Electrophile Generation | A Lewis acid catalyst polarizes Br₂ to create a stronger electrophile, Br⁺. | Br₂, FeBr₃, Br⁺, FeBr₄⁻ |

| 2. Nucleophilic Attack | The π-electron system of the naphthalene ring attacks the electrophile (Br⁺). Attack at the α-position is favored. | Naphthalene, Br⁺ |

| 3. Arenium Ion Formation | A resonance-stabilized carbocation intermediate (arenium ion or sigma complex) is formed. | Arenium Ion |

| 4. Deprotonation | A base (e.g., FeBr₄⁻) removes a proton from the carbon bearing the bromine, restoring aromaticity. | Arenium Ion, FeBr₄⁻, HBr |

Detailed Mechanisms of Hydroxylation and Diol Formation

The introduction of two hydroxyl groups onto the naphthalene ring to form a diol can be achieved through various enzymatic and chemical pathways. These mechanisms often involve the formation of an epoxide intermediate.

Enzymatic Hydroxylation: Naphthalene dioxygenases (NDOs) are multicomponent enzyme systems that catalyze the syn-dihydroxylation of naphthalene to produce (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. oup.comresearchgate.net The mechanism involves the activation of molecular oxygen (O₂) by a mononuclear non-heme iron center within the enzyme's active site. nih.gov Theoretical studies suggest that the reaction proceeds through a (hydro)peroxo-iron(III) species (FeIII-OOH). This species is proposed to form an epoxide intermediate across one of the double bonds of the naphthalene ring. This epoxide is then opened by a nucleophilic attack, ultimately leading to the cis-diol product. nih.gov

Another class of enzymes, aromatic peroxygenases, utilizes hydrogen peroxide (H₂O₂) as the oxidant. nih.govunibe.ch Studies on the enzyme from Agrocybe aegerita indicate that it hydroxylates naphthalene by transferring an oxygen atom from H₂O₂. nih.govresearchgate.net The proposed mechanism involves the formation of a naphthalene 1,2-oxide intermediate, which subsequently undergoes hydrolysis to yield naphthols. nih.govunibe.ch

Chemical Synthesis: Biomimetic iron catalysts have been developed to perform the dearomative syn-dihydroxylation of naphthalenes using hydrogen peroxide. acs.orgnih.gov Mechanistic studies suggest the involvement of a highly reactive FeV(O)(OH) intermediate. This species is formed via the heterolytic cleavage of the O–O bond of an [LFeIII(OOH)] precursor. acs.org The high-valent iron-oxo species then attacks the naphthalene ring to perform the dihydroxylation. In some cases, the initial dihydroxylation product can undergo further oxidation to form a tetraol. acs.orgnih.gov

An alternative synthetic route to brominated diols involves the dehydrobromination of polybrominated precursors. For instance, dehydrobromination of a specific hexabromide diastereomer with sodium methoxide (B1231860) can yield a tribromodihydronaphthalene-1,4-diol. researchgate.net This diol can then be oxidized to the corresponding naphthoquinone. researchgate.net

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

In electrophilic bromination, the key intermediate is the arenium ion . While generally too unstable for isolation, its existence is supported by extensive mechanistic studies and theoretical calculations. Its structure is characterized by an sp³-hybridized carbon atom in the aromatic ring, and the positive charge is delocalized over the remaining sp²-hybridized carbons, which can be depicted through multiple resonance structures. chegg.com

In enzymatic and biomimetic hydroxylation reactions, the naphthalene 1,2-oxide (an arene oxide) is a critical intermediate. nih.govnih.gov Its presence has been confirmed in reactions catalyzed by aromatic peroxygenase from Agrocybe aegerita. Under alkaline conditions (pH 9), this intermediate is semi-stable and can be detected by its characteristic UV absorption spectrum (Amax at 210, 267, and 303 nm) and a molecular mass of 144. nih.govunibe.ch It spontaneously hydrolyzes under acidic conditions (pH < 7) to form 1-naphthol (B170400) and 2-naphthol. unibe.chresearchgate.net The structure of this thermally unstable intermediate is confirmed through the analysis of its hydrolysis products via HPLC and mass spectrometry. unibe.ch

In iron-catalyzed dihydroxylation, high-valent iron-oxo species , such as FeV(O)(OH), are proposed as the key oxidizing intermediates. acs.org Their existence is inferred from mechanistic probes, including isotopic labeling studies and electrospray ionization mass spectrometry (ESI-MS), which help to trace the origin of the oxygen atoms in the final diol product. acs.org

Influence of Reaction Conditions on Regioselectivity and Stereoselectivity

Reaction conditions exert a profound influence on the outcome of both bromination and hydroxylation reactions, dictating the position of substitution (regioselectivity) and the spatial arrangement of the new functional groups (stereoselectivity).

Bromination: In the bromination of naphthalene, temperature and the choice of catalyst can significantly alter the product distribution. While kinetic control at lower temperatures typically favors the formation of the α-isomer (1-bromonaphthalene), higher temperatures can lead to the formation of the thermodynamically more stable β-isomer (2-bromonaphthalene), suggesting the reversibility of the reaction under these conditions. researchgate.net

The use of structured solid catalysts, such as clays (B1170129) and zeolites, offers a method to control the regioselectivity of dibromination. For example, using an amorphous silica-alumina catalyst (Synclyst 13) leads to a high preponderance of 1,4-dibromonaphthalene (B41722). mdpi.com In contrast, using calcined montmorillonite (B579905) KSF clay can, at short reaction times, favor the formation of 1,5-dibromonaphthalene. mdpi.comcardiff.ac.uk This demonstrates that the catalyst's structure and acidity can direct the electrophilic attack to specific positions on the naphthalene ring.

| Catalyst | Reaction Time | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| Synclyst 13 (amorphous silica-alumina) | - | 1,4-dibromonaphthalene | - | mdpi.com |

| KSF Clay (calcined montmorillonite) | Short | 1,5-dibromonaphthalene (slight predominance) | 1,4-dibromonaphthalene | mdpi.com |

| KSF Clay (calcined montmorillonite) | Long | 1,4-dibromonaphthalene (predominates) | 1,5-dibromonaphthalene | mdpi.com |

Hydroxylation and Diol Formation: In diol formation, stereoselectivity is a key consideration. Enzymatic reactions catalyzed by naphthalene dioxygenase are highly stereoselective, producing the cis-diol. oup.comresearchgate.net This stereochemical outcome is dictated by the precise architecture of the enzyme's active site, which controls the orientation of the naphthalene substrate relative to the iron-oxo oxidant.

In chemical synthesis, the stereoselectivity can be controlled by the choice of catalyst and reaction conditions. Biomimetic iron complexes have been designed to catalyze syn-dihydroxylation, mimicking the stereochemical outcome of dioxygenase enzymes. acs.orgnih.gov The structure of the ligand coordinated to the iron center is crucial for achieving high stereoselectivity. nih.gov Other synthetic methods for diol formation, such as those starting from polyhalogenated precursors, can also be highly stereoselective, producing specific diastereomers of the diol product. researchgate.netrsc.org

Chemical Transformations and Derivatization Strategies for 2 Bromonaphthalene 1,4 Diol

Reactions at the Hydroxyl Functional Groups

The phenolic hydroxyl groups of 2-bromonaphthalene-1,4-diol are primary sites for modification, allowing for the synthesis of esters and ethers, or oxidation to the corresponding dione.

The hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org The reaction is an equilibrium process, and to drive it towards the formation of the diester, an excess of the alcohol or removal of water is typically employed, for instance, using a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, acylation using acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) provides a more irreversible route to the corresponding esters. Given the presence of two hydroxyl groups, this reaction can yield either mono- or di-esterified products depending on the stoichiometry of the acylating agent.

Etherification can be achieved via the Williamson ether synthesis, where the diol is first deprotonated with a strong base (e.g., sodium hydride) to form a dianion, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of two alkyl or aryl ether groups.

| Reaction Type | Reagents & Conditions | Product Type |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat | Di-ester (R-COO-Ar-OOC-R) |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Di-ester (R-COO-Ar-OOC-R) |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Di-ether (R-O-Ar-O-R) |

The hydroquinone (B1673460) moiety of this compound is susceptible to oxidation, yielding the corresponding 2-bromo-1,4-naphthoquinone. This transformation is fundamental as it significantly alters the electronic properties and reactivity of the molecule. The electron-donating hydroxyl groups are converted into electron-withdrawing carbonyl groups, rendering the aromatic ring electron-deficient.

A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents are often sufficient for the conversion of hydroquinones to quinones. A highly effective and common method for this type of transformation is the use of pyridinium (B92312) chlorochromate (PCC). For instance, the oxidation of a structurally similar compound, tribromodihydronaphthalene-1,4-diol, to 2,5,8-tribromo-1,4-naphthoquinone proceeds in high yield using PCC in a solvent like dichloromethane (B109758). researchgate.net This suggests that this compound would react similarly to afford 2-bromo-1,4-naphthoquinone.

Other oxidizing agents suitable for this conversion include Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium nitrate (CAN).

| Precursor | Oxidizing Agent | Product | Yield |

| Tribromodihydronaphthalene-1,4-diol | Pyridinium Chlorochromate (PCC) | 2,5,8-Tribromo-1,4-naphthoquinone | 81-86% researchgate.net |

| This compound | Pyridinium Chlorochromate (PCC) | 2-Bromo-1,4-naphthoquinone | (Expected high yield) |

Reactions Involving the Bromine Atom

The bromine atom on the naphthalene (B1677914) ring serves as a versatile handle for introducing further complexity, primarily through carbon-carbon bond-forming cross-coupling reactions or nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The bromine atom in this compound and its dione derivative makes them suitable substrates for such transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. youtube.comorganic-chemistry.org The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. libretexts.orgyonedalabs.com For the diol, the acidic phenolic protons may interfere with some bases used, so protection of the hydroxyl groups (e.g., as methyl ethers) might be necessary prior to coupling. In contrast, the dione can often be used directly.

The Hiyama coupling offers an alternative using organosilanes as the coupling partners. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the need for an activating agent, usually a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. core.ac.uknih.gov Like the Suzuki coupling, the Hiyama reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov It is known for its low toxicity profile due to the nature of the silicon byproducts.

| Coupling Reaction | Key Reagents | Substrate Suitability |

| Suzuki-Miyaura | Organoboron (e.g., Ar'-B(OH)₂), Pd Catalyst, Base | Good for both diol (may require OH protection) and dione forms. |

| Hiyama | Organosilane (e.g., Ar'-Si(OR)₃), Pd Catalyst, Fluoride Activator (e.g., TBAF) | Good for both diol and dione forms. |

Nucleophilic aromatic substitution (SNAr) is a pathway to replace the bromine atom with a nucleophile. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. masterorganicchemistry.com

For this compound itself, the presence of two electron-donating hydroxyl groups makes the ring electron-rich, which deactivates it towards nucleophilic attack. Therefore, SNAr reactions are generally not feasible on the diol form under standard conditions.

However, upon oxidation to 2-bromo-1,4-naphthoquinone , the situation is reversed. The two electron-withdrawing carbonyl groups strongly activate the ring system, making it highly susceptible to nucleophilic attack. libretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.commsu.edu Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromine atom in the activated quinone system.

| Substrate | Reactivity toward SNAr | Rationale |

| This compound | Low / Unreactive | Electron-donating hydroxyl groups deactivate the ring. |

| 2-Bromo-1,4-naphthoquinone | High / Reactive | Electron-withdrawing carbonyl groups activate the ring. libretexts.org |

Further Functionalization of the Naphthalene Ring System

Beyond modifications at the existing functional groups, the naphthalene ring itself can undergo further substitution, primarily through electrophilic aromatic substitution. The directing effects of the substituents already present on the ring are crucial in determining the position of the incoming electrophile.

In the case of this compound, the two hydroxyl groups are powerful activating, ortho-, para-directing groups. The bromine atom is a deactivating but ortho-, para-director. The combined effect of these groups would strongly activate the ring towards electrophiles like nitrating or halogenating agents. The most likely positions for substitution would be C-3 (ortho to the C-4 hydroxyl and meta to the C-1 hydroxyl and C-2 bromine) and potentially positions on the other ring, depending on the reaction conditions.

For the oxidized form, 2-bromo-1,4-naphthoquinone, the situation is more complex. The carbonyl groups are strongly deactivating, making electrophilic substitution on the quinone ring itself difficult. Reactions would more likely occur on the benzenoid ring (positions 5, 6, 7, and 8). The bromine atom and the carbonyls would direct incoming electrophiles, generally favoring positions 6 and 7. However, such reactions often require harsh conditions and may result in mixtures of products.

Applications in Advanced Organic Synthesis Using 2 Bromonaphthalene 1,4 Diol

Precursors for Diverse Naphthoquinone Derivatives

2-Bromonaphthalene-1,4-diol serves as an excellent and readily accessible precursor for a variety of naphthoquinone derivatives. The diol functionality can be easily oxidized to the corresponding dione, forming the core 1,4-naphthoquinone (B94277) structure, which is a prominent scaffold in numerous biologically active compounds and natural products. researchgate.net The presence of the bromine atom at the 2-position provides a reactive handle for introducing further chemical diversity through various cross-coupling reactions and nucleophilic substitutions.

The oxidation of 1,4-dihydroxy compounds is a well-established and efficient method for the synthesis of 1,4-diones. researchgate.net For instance, the treatment of a tribromodihydronaphthalene-1,4-diol with an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in a suitable solvent such as dichloromethane (B109758) leads to the formation of the corresponding 2,5,8-tribromo-1,4-naphthoquinone in high yield. researchgate.net This transformation underscores the utility of brominated naphthalene-1,4-diols as immediate precursors to highly functionalized naphthoquinones.

The resulting 2-bromo-1,4-naphthoquinone is a versatile intermediate in its own right. It can be used in the preparation of various derivatives, including:

Benzo[f]indolequinones sigmaaldrich.com

2-Azido-1,4-naphthoquinone sigmaaldrich.com

2-Allyl-3-bromo-1,4-naphthoquinone sigmaaldrich.com

2-(3-Indolyl)-1,4-naphthoquinones sigmaaldrich.com

These examples highlight the strategic importance of the bromine substituent, which can be displaced or involved in further reactions to build molecular complexity. The synthesis of 2-Bromo-1,4-naphthoquinone itself can be achieved from 1-naphthol (B170400) through a reaction with N-bromosuccinimide in a mixture of glacial acetic acid and water. prepchem.com

Table 1: Synthesis of 2-Bromo-1,4-naphthoquinone

| Starting Material | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 1-Naphthol | N-bromosuccinimide | Glacial Acetic Acid / Water | 2-Bromo-1,4-naphthoquinone | 78% prepchem.com |

Building Blocks for Complex Polycyclic Aromatic Compounds and Fused Heterocyclic Systems

The naphthalene (B1677914) core of this compound provides a foundational scaffold for the construction of larger, more complex polycyclic aromatic compounds (PAHs) and fused heterocyclic systems. researchgate.netlibretexts.org PAHs are a class of organic compounds consisting of two or more fused benzene (B151609) rings and are of significant interest due to their unique electronic and photophysical properties. researchgate.net The bromine atom on the this compound molecule serves as a key functional group for elaboration into these larger systems through various carbon-carbon bond-forming reactions.

Synthetic strategies such as Suzuki, Stille, and Sonogashira cross-coupling reactions can be employed at the bromine-substituted position to append additional aromatic or heterocyclic rings, thereby extending the polycyclic system. For example, 2-bromonaphthalene (B93597) can be utilized in Suzuki cross-coupling reactions to synthesize biaryls. sigmaaldrich.com This reactivity can be extrapolated to this compound, allowing for the construction of complex architectures.

Furthermore, the diol functionality can be chemically modified or participate in cyclization reactions to form fused heterocyclic rings. For instance, the hydroxyl groups can be converted into other functional groups that can then undergo intramolecular reactions to close a new ring onto the naphthalene framework. This approach has been used to synthesize a variety of fused systems, including those containing oxygen, nitrogen, and sulfur heteroatoms. The synthesis of a naphthalene-fused (α-alkoxycarbonyl)methylene-γ-butyrolactone is one such example of creating a fused heterocyclic system. researchgate.net

The ability to build upon the this compound framework in a controlled and stepwise manner makes it an invaluable tool for synthetic chemists aiming to create novel polycyclic aromatic and fused heterocyclic compounds with tailored properties for applications in materials science and medicinal chemistry.

Synthons in Multi-component Coupling Reactions

In the realm of synthetic chemistry, multi-component reactions (MCRs) are highly valued for their efficiency in building complex molecules from three or more starting materials in a single step. nih.govnih.gov this compound, and its oxidized form, 2-bromo-1,4-naphthoquinone, can act as crucial synthons in such reactions. The electrophilic nature of the quinone ring, combined with the reactivity of the carbon-bromine bond, allows for the participation in a variety of MCRs.

For example, 2-bromo-1,4-naphthoquinones can be utilized in CAN-catalyzed three-component domino reactions. sigmaaldrich.com The reaction between primary amines, β-dicarbonyl compounds, and 2-bromonaphthoquinones can afford benzo[f]indole-4,9-diones. sigmaaldrich.com This demonstrates the ability of the bromonaphthoquinone scaffold to facilitate the formation of multiple new bonds and a complex heterocyclic system in a single synthetic operation.

The utility of naphthoquinone scaffolds in MCRs is well-documented, as they possess a versatile molecular architecture. nih.gov The presence of the bromo substituent in this compound derived quinones adds another layer of synthetic potential, allowing for post-MCR modifications or participation in subsequent coupling reactions. This dual reactivity makes it a powerful tool for generating molecular diversity and accessing complex molecular architectures that would otherwise require lengthy, multi-step syntheses.

Contributions to Materials Science Research

Precursors for Semiconducting Molecules and Oligomers

Naphthalene (B1677914) and its derivatives are fundamental building blocks in the synthesis of organic semiconducting materials. The ability to introduce various functional groups onto the naphthalene scaffold allows for the fine-tuning of electronic properties, solubility, and solid-state packing, which are critical for device performance.

2-Bromonaphthalene (B93597) is a widely utilized intermediate for constructing more complex structures for organic electronic devices. ossila.com The bromine atom serves as a handle for facile carbon-carbon bond formation through cross-coupling reactions like the Suzuki or Stille reactions, enabling the synthesis of extended π-conjugated systems. For instance, 2-bromonaphthalene has been used to synthesize biaryls and other derivatives that act as organic semiconductors. ossila.comsigmaaldrich.com A derivative of 2-bromonaphthalene, 2,6-bis(6-hexyloxy-naphthalen-2-yl)anthracene, has demonstrated a high charge carrier mobility of 0.64 cm²/V·s, indicating the utility of the bromonaphthalene precursor in creating high-performance organic semiconductors. ossila.com

Given this context, 2-Bromonaphthalene-1,4-diol can be envisioned as a multifunctional precursor for novel semiconducting molecules and oligomers. The hydroxyl groups offer pathways to form new linkages, such as ethers or esters, which can be incorporated into a polymer backbone. This could lead to the development of donor-acceptor type semiconducting polymers where the electronic nature of the naphthalene-1,4-diol unit can be modulated. The bromine atom would still be available for subsequent cross-coupling reactions to attach other aromatic or electron-rich/deficient moieties, further extending the conjugation and tuning the material's properties.

Oligomers based on naphthalene diimide (NDI), a related naphthalene derivative, have been shown to exhibit high electron mobility and low threshold voltages in organic field-effect transistors (OFETs). google.com The synthetic strategies for these oligomers often rely on halogenated precursors. google.com This underscores the potential of this compound as a precursor for new classes of semiconducting materials.

Table 1: Examples of Naphthalene-Based Precursors and their Resulting Semiconductor Properties

| Precursor/Building Block | Resulting Molecule/Polymer Type | Key Properties | Reference |

| 2-Bromonaphthalene | 2,6-bis(6-hexyloxy-naphthalen-2-yl)anthracene | High charge mobility (0.64 cm²/V·s) | ossila.com |

| Naphthalene Diimide (NDI) | NDI-based copolymers | n-channel and ambipolar charge transport | google.com |

| Halogenated Naphthalenes | Polyphenylene chains, Graphene nanoribbons | Low-dimensional materials with unique physiochemical properties | researchgate.net |

Role in the Development of Organic Electronic Devices (e.g., OLEDs, OFETs, OPVs)

Naphthalene-based materials have found widespread application in various organic electronic devices due to their excellent charge transport properties and stability.

Organic Field-Effect Transistors (OFETs): Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors used in OFETs. researchgate.net Their planar structure and strong π-π stacking facilitate efficient electron transport. The performance of NDI-based OFETs can be tuned by modifying the substituents on the naphthalene core and the imide nitrogen atoms. Devices fabricated with certain NDI derivatives have shown high electron mobilities and good air stability. researchgate.netresearchgate.net While not a diimide, the core structure of this compound could be functionalized to create novel semiconducting materials for OFETs.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are used as building blocks for emitters in OLEDs. ossila.com For example, desymmetrized naphthalimide featuring an annulated indole has been used to create red thermally activated delayed fluorescence (TADF) emitters for high-performance OLEDs. rsc.org The modular nature of naphthalene chemistry allows for the design of molecules with specific emission colors and efficiencies. This compound could serve as a scaffold to build new host or emissive materials for OLEDs.

Organic Photovoltaics (OPVs): In the realm of OPVs, naphthalene-based materials, particularly NDI derivatives, are employed as non-fullerene acceptors. tandfonline.com Their strong electron affinity and good charge transport properties are crucial for efficient charge separation and collection in solar cells. tandfonline.com NDI-based acceptors have been incorporated into organic solar cells, leading to significant power conversion efficiencies. rsc.orgsciengine.comnih.gov Furthermore, 2-bromonaphthalene has been used as a processing additive in the active layer of polymer solar cells to optimize the morphology and enhance device efficiency. ossila.com The functional groups on this compound offer the potential to synthesize novel donor or acceptor materials for OPV applications.

Table 2: Performance of Naphthalene-Based Materials in Organic Electronic Devices

| Device Type | Naphthalene-Based Material | Role | Performance Metric | Reference |

| OPV | NDI molecular acceptors | Acceptor | Power Conversion Efficiency (PCE) of 2.8% | rsc.org |

| OPV | NDI-based cathode interlayer | Cathode Interlayer | PCE of 20.2% | sciengine.com |

| OFET | Naphthalene tetracarboxylic diimides | n-type semiconductor | Electron mobility up to 0.63 cm²/V·s | researchgate.net |

| Polymer Solar Cell | 2-Bromonaphthalene | Additive | PCE of 7.01% | ossila.com |

Applications in the Design of Functional Naphthalene-Based Frameworks

The ability of molecules to self-assemble into well-defined, porous structures has led to the development of materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Naphthalene-based building blocks are attractive for the construction of such frameworks due to their rigidity and defined geometry.

Halogenated naphthalene derivatives are key precursors in the on-surface synthesis of low-dimensional covalent polymers. researchgate.netacs.org The Ullmann coupling reaction, which involves the dehalogenation and subsequent coupling of aryl halides on a catalytic metal surface, is a common method to create these structures. researchgate.net The number and position of the halogen atoms on the naphthalene precursor dictate the resulting framework's topology. researchgate.netacs.org

In this context, this compound is a promising candidate for the synthesis of novel functional frameworks. The bromine atom can participate in surface-assisted coupling reactions, while the diol functionality can be used to form other types of linkages, for example, through boronate ester formation to create boronate ester-linked COFs. This dual functionality could lead to the formation of complex, hierarchical frameworks with tailored properties.

Furthermore, naphthalene-based donor-acceptor COFs have been developed for applications in photocatalysis. rsc.org By incorporating electron-rich naphthalene units and electron-deficient units, it is possible to create materials with efficient charge separation and transport properties. The electronic character of the this compound unit could be exploited in the design of such photocatalytic frameworks.

Theoretical and Computational Chemistry Studies of Naphthalene Diols

Quantum Chemical Calculations on Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure of aromatic compounds. For the naphthalene (B1677914) core, these calculations reveal a planar, bihexagonal structure with a high degree of electron delocalization, which is the source of its aromatic character samipubco.com. The introduction of substituents, such as a bromine atom and two hydroxyl groups, significantly modulates the electronic properties and aromaticity of the naphthalene ring system.

The electronic structure of naphthalene and its derivatives is often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule samipubco.com. For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated to be around 4.75 eV using DFT methods samipubco.comsamipubco.com. The presence of electron-donating hydroxyl groups and the electron-withdrawing bromine atom in 2-Bromonaphthalene-1,4-diol would be expected to alter these energy levels. The hydroxyl groups would likely raise the HOMO energy, making the molecule a better electron donor, while the bromine atom would lower the LUMO energy, enhancing its electron-accepting character.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. It can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). For substituted diazanaphthalenes, it has been shown that the position and nature of the substituent strongly influence the aromaticity of the rings researchgate.net. Electron-withdrawing groups, when positioned appropriately, can enhance the aromaticity of the heterocyclic system researchgate.net. In the case of this compound, the interplay between the electron-donating hydroxyl groups and the electron-withdrawing bromine atom would likely lead to a nuanced effect on the aromaticity of the two rings, potentially making one ring more or less aromatic than the other.

| Property | Naphthalene (Calculated) | 2-Bromonaphthalene (B93597) (Predicted Effect) | This compound (Predicted Effect) |

| HOMO Energy | -6.13 eV (DFT/aug-cc-pVQZ) samipubco.com | Slight decrease | Significant increase |

| LUMO Energy | -1.38 eV (DFT/aug-cc-pVQZ) samipubco.com | Significant decrease | Moderate decrease |

| HOMO-LUMO Gap | 4.75 eV (DFT/aug-cc-pVQZ) samipubco.com | Decrease | Significant decrease |

| Aromaticity (NICS) | Highly Aromatic | Modulation of ring currents | Differential aromaticity between rings |

This table presents calculated data for naphthalene and predicted qualitative effects of substituents on the electronic properties of 2-Bromonaphthalene and this compound based on general principles of substituent effects on aromatic systems.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to explore the conformational landscape and intermolecular interactions of molecules. For a relatively rigid structure like this compound, molecular modeling can provide insights into the preferred orientations of the hydroxyl groups and the planarity of the naphthalene ring system.

MD simulations can be particularly useful in understanding how this compound interacts with its environment, such as in a solvent or within a biological system. For instance, simulations of hydroxylated polycyclic aromatic hydrocarbons (PAHs) have been used to study their interactions with proteins, revealing that van der Waals forces, hydrogen bonds, and hydrophobic interactions are the dominant forces in these binding processes nih.gov. Similarly, MD simulations could predict how the hydroxyl groups of this compound form hydrogen bonds with surrounding water molecules or with active sites of enzymes.

Furthermore, MD simulations can shed light on the aggregation behavior of aromatic molecules. Studies on hydroxyl-terminated polybutadiene have utilized fully atomistic MD simulations to investigate the aggregation of hydroxyl groups semanticscholar.org. In a similar vein, simulations of this compound in different environments could predict its tendency to self-associate through hydrogen bonding and π-π stacking interactions. The planarity and extended π-system of the naphthalene core, combined with the hydrogen-bonding capabilities of the hydroxyl groups, would likely lead to significant intermolecular interactions.

Prediction of Reactivity, Regioselectivity, and Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For substituted naphthalenes, the sites most susceptible to electrophilic or nucleophilic attack are determined by the electronic effects of the substituents. The hydroxyl groups in this compound are activating, electron-donating groups that direct electrophilic attack to ortho and para positions. The bromine atom is a deactivating but ortho-, para-directing group. Computational models can quantify these effects by calculating properties such as electrostatic potential maps and frontier molecular orbital densities. These calculations would be invaluable in predicting the outcome of further chemical modifications of this compound.

The prediction of spectroscopic properties is another area where computational methods excel. Theoretical calculations can provide accurate predictions of vibrational (infrared and Raman) spectra, as well as electronic (UV-visible) and nuclear magnetic resonance (NMR) spectra. For naphthalene and its derivatives, DFT calculations have been shown to accurately predict vibrational frequencies samipubco.com. The calculated vibrational spectra can aid in the interpretation of experimental data and the identification of specific functional groups and vibrational modes.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. For naphthalene, the calculated UV-visible spectrum shows good agreement with experimental data samipubco.com. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption and provide insights into the nature of the electronic transitions involved. The positions of the bromine and hydroxyl substituents would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted naphthalene.

| Spectroscopic Property | Naphthalene (Calculated) | This compound (Predicted) |

| Major IR Bands (C-H stretch) | 3000-3250 cm⁻¹ samipubco.com | Similar range with additional O-H stretching bands |

| ¹³C NMR Chemical Shifts | 125.9, 128.6, 133.6 ppm samipubco.com | Shifts influenced by Br and OH substitution patterns |

| UV-Vis Absorption Maxima | ~220, 275, 312 nm | Red-shifted compared to naphthalene |

This table provides a comparison of calculated spectroscopic data for naphthalene with predicted properties for this compound, based on known substituent effects.

Environmental and Biotransformation Research

Microbial Degradation Pathways of Brominated Naphthalenes

The microbial degradation of naphthalene (B1677914) and its derivatives has been extensively studied, providing a model for understanding the breakdown of more complex structures like brominated naphthalenes. frontiersin.orgnih.gov Bacteria, particularly from the genera Pseudomonas, Sphingomonas, Rhodococcus, and Mycobacterium, are well-known for their ability to utilize naphthalene as a source of carbon and energy. frontiersin.orgnih.gov While direct studies on 2-Bromonaphthalene-1,4-diol are limited, the degradation pathways for brominated naphthalenes are largely inferred from the established routes for naphthalene and other halogenated analogs, such as dichloronaphthalene. mdpi.com

The initial and most critical step in the aerobic degradation of the naphthalene ring is an oxidative attack catalyzed by a dioxygenase enzyme. frontiersin.orgnih.gov This enzymatic action incorporates both atoms of molecular oxygen into the aromatic ring, breaking its aromaticity and forming a cis-dihydrodiol. For a brominated naphthalene, this initial dihydroxylation is expected to yield a brominated cis-naphthalene dihydrodiol. This is analogous to the degradation of 1,4-dichloronaphthalene (B155283), which produces dihydroxy-dichloro-naphthalene as an intermediate. mdpi.com

Following the formation of the dihydrodiol, a dehydrogenase enzyme facilitates rearomatization, leading to the formation of a dihydroxylated intermediate, such as a brominated dihydroxynaphthalene. nih.gov Subsequent steps involve ring cleavage by another dioxygenase, followed by a series of enzymatic reactions that ultimately channel the breakdown products into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov The bromine substituent can be removed at various stages of the degradation pathway, either through initial oxidative steps or later in the metabolic sequence. The persistence of some halogenated organic compounds in the environment is often due to the stability of the carbon-halogen bond, making the dehalogenation step a critical factor in their complete mineralization. mdpi.com

Microbial consortia often demonstrate more effective degradation of complex pollutants than single strains. frontiersin.org This is because different species within the community can harbor complementary catabolic pathways, allowing for the complete breakdown of the parent compound and its various intermediates. frontiersin.org

Table 1: Genera of Bacteria Involved in Naphthalene and Substituted Naphthalene Degradation

| Bacterial Genus | Gram Stain | Key Characteristics |

|---|---|---|

| Pseudomonas | Negative | Highly versatile metabolically, frequently isolated from contaminated sites, and known to degrade a wide range of aromatic hydrocarbons. nih.govresearchgate.netmdpi.com |

| Sphingomonas | Negative | Known for their ability to degrade recalcitrant organic pollutants, including polycyclic aromatic hydrocarbons (PAHs). nih.gov |

| Rhodococcus | Positive | Possess diverse catabolic pathways for the degradation of hydrophobic compounds. |

| Mycobacterium | Positive | Capable of degrading various PAHs and often found in contaminated soils. nih.gov |

Characterization of Enzymatic Systems Involved in Dihydroxylation

The key enzymatic systems responsible for initiating the aerobic breakdown of aromatic rings, like that in brominated naphthalenes, are dioxygenases. frontiersin.orgnih.gov Specifically, naphthalene 1,2-dioxygenase (NDO) is a well-characterized multi-component enzyme system that catalyzes the stereospecific addition of molecular oxygen to the naphthalene nucleus. nih.govudg.edu

NDO is a type of Rieske non-heme iron-dependent dioxygenase. nih.gov These enzyme systems typically consist of three components:

A reductase: This component transfers electrons from a reduced electron carrier like NADH to the terminal oxygenase.

A ferredoxin: This small iron-sulfur protein acts as an electron shuttle between the reductase and the terminal oxygenase.

A terminal oxygenase: This is the catalytic component, containing a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center where the oxygen activation and substrate hydroxylation occur. nih.gov

The reaction mechanism involves the binding of the aromatic substrate (e.g., a brominated naphthalene) to the active site of the terminal oxygenase. Electrons are then transferred to the catalytic iron center, which activates molecular oxygen for the attack on the aromatic ring. This process results in the formation of a cis-dihydrodiol. nih.govudg.edu The substrate specificity of these dioxygenases can be broad, allowing them to act on a variety of substituted naphthalenes. However, the position and nature of the substituent, such as a bromine atom, can significantly influence the rate and regioselectivity of the dihydroxylation reaction.

In addition to dioxygenases, monooxygenases can also play a role in the initial oxidation of aromatic compounds, although this is less common for the initial ring activation of naphthalene itself. nih.gov Fungal systems, for instance, may employ cytochrome P450 monooxygenases or peroxygenases to hydroxylate the naphthalene ring, often forming an epoxide intermediate like naphthalene 1,2-oxide. nih.gov

Table 2: Key Enzymes in the Initial Stages of Naphthalene Degradation

| Enzyme | Class | Function |

|---|---|---|

| Naphthalene 1,2-dioxygenase (NDO) | Oxidoreductase (Dioxygenase) | Catalyzes the incorporation of both atoms of O₂ into the naphthalene ring to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.govudg.edu |

| cis-Naphthalene dihydrodiol dehydrogenase | Oxidoreductase (Dehydrogenase) | Catalyzes the rearomatization of the dihydrodiol to form 1,2-dihydroxynaphthalene. nih.gov |

| 1,2-Dihydroxynaphthalene dioxygenase | Oxidoreductase (Dioxygenase) | Cleaves the aromatic ring of 1,2-dihydroxynaphthalene, opening the ring for further degradation. nih.gov |

Metabolic Fate of Bromonaphthalene Derivatives in Bioremediation Contexts

In the context of bioremediation, the ultimate goal is the complete mineralization of pollutants to harmless products such as carbon dioxide, water, and inorganic halides. nih.govnih.gov The metabolic fate of bromonaphthalene derivatives like this compound is determined by the completeness of the microbial degradation pathways available in a given environment.

Successful bioremediation relies on the presence of microorganisms with the necessary enzymatic machinery to attack the brominated naphthalene ring, cleave it, and process the resulting intermediates. frontiersin.orgnih.gov The presence of a bromine substituent can make the compound more resistant to degradation compared to unsubstituted naphthalene. The breakdown process may stall if the microbial community lacks the enzymes required for dehalogenation or for the degradation of brominated intermediates. This can lead to the accumulation of potentially toxic metabolic byproducts. For example, studies on the degradation of 1,4-dichloronaphthalene have shown the formation of intermediates like dichlorinated naphthol and dichlorinated salicylic (B10762653) acid. mdpi.com

The bioavailability of the compound is another critical factor. Brominated naphthalenes are generally hydrophobic, which can limit their availability to microorganisms in soil and sediment. nih.gov The presence of other carbon sources can also influence the degradation process. In some cases, the presence of a more easily degradable substrate, like naphthalene itself, can enhance the degradation of a more complex derivative through co-metabolism. frontiersin.org

Under anaerobic conditions, the degradation of aromatic hydrocarbons is also possible, though it typically proceeds at a slower rate and via different metabolic pathways, often involving reductive rather than oxidative processes. researchgate.net For halogenated compounds, reductive dehalogenation can be a key initial step. However, aerobic degradation is generally considered more efficient for polycyclic aromatic hydrocarbons. mdpi.com The success of bioremediation efforts for sites contaminated with brominated naphthalenes depends on a thorough understanding of these microbial processes and the environmental factors that control them. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-Bromonaphthalene-1,4-diol. While specific experimental spectra for this exact compound are not widely published, its expected NMR characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic protons on the naphthalene (B1677914) ring system will appear in the typical downfield region (approximately 7.0-8.5 ppm). The bromine atom and the two hydroxyl groups will influence the precise chemical shifts of the adjacent protons through their electronic effects. The single proton on the same ring as the substituents (at the C3 position) would likely appear as a singlet, while the four protons on the other aromatic ring would exhibit a more complex splitting pattern (multiplets) due to spin-spin coupling. The hydroxyl protons are expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The carbons bearing the hydroxyl groups (C1 and C4) and the bromine atom (C2) would be significantly shifted downfield. The chemical shifts of the carbon atoms in the naphthalene skeleton can be assigned using two-dimensional NMR techniques. nih.gov

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov These experiments reveal correlations between protons that are coupled to each other (COSY) and correlations between protons and the carbons they are directly attached to (HSQC) or separated by two or three bonds (HMBC).

Stereochemical Assignment: this compound is an achiral molecule and does not have stereocenters. Therefore, stereochemical assignment is not applicable unless the molecule is placed in a chiral environment. Techniques like the Nuclear Overhauser Effect (NOE) could be used to confirm through-space proximity of protons, further solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1-OH | Variable (broad singlet) | - | Dependent on solvent and concentration |

| C4-OH | Variable (broad singlet) | - | Dependent on solvent and concentration |

| H3 | ~7.0-7.5 (singlet) | - | Proton adjacent to Br and OH |

| H5/H8 | ~8.0-8.5 (multiplet) | - | Aromatic protons |

| H6/H7 | ~7.5-8.0 (multiplet) | - | Aromatic protons |

| C1 | - | ~140-150 | Carbon attached to OH |

| C2 | - | ~110-120 | Carbon attached to Br |

| C3 | - | ~105-115 | Carbon attached to H3 |

| C4 | - | ~140-150 | Carbon attached to OH |

| C4a | - | ~125-135 | Bridgehead carbon |

| C5 | - | ~125-130 | Aromatic CH |

| C6 | - | ~126-132 | Aromatic CH |

| C7 | - | ~126-132 | Aromatic CH |

| C8 | - | ~125-130 | Aromatic CH |

| C8a | - | ~125-135 | Bridgehead carbon |

Note: These are estimated values. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and probing its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrations of specific functional groups. For this compound, the most prominent feature is expected to be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups. libretexts.org The broadening is due to intermolecular hydrogen bonding. Other key absorptions would include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). vscht.cz

Aromatic C=C stretching: Medium to strong bands in the 1450-1650 cm⁻¹ region. vscht.cz

C-O stretching: Strong bands in the 1200-1300 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically between 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. While specific data for this compound is scarce, studies on related molecules like 2-bromonaphthalene (B93597) have utilized Raman spectroscopy. sigmaaldrich.com For this compound, the symmetric vibrations of the naphthalene ring system would be particularly Raman active.

Conformational Studies: Due to the rigid, planar nature of the naphthalene core, this compound has limited conformational flexibility. The primary conformational aspect would involve the orientation of the hydroxyl protons. Vibrational spectroscopy can be sensitive to such subtle conformational details, particularly in studies of intermolecular interactions like hydrogen bonding in the solid state. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| Aromatic C-H stretch | 3050-3150 | Medium-Strong | Medium (IR) |

| Aromatic C=C stretch | 1450-1650 | Strong | Medium-Strong |

| C-O stretch | 1200-1300 | Weak | Strong (IR) |

| C-Br stretch | 500-650 | Medium | Medium (IR) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrO₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement.

The calculated monoisotopic mass of this compound is approximately 237.9629 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. Plausible fragmentation pathways for this compound could include:

Loss of a bromine radical (•Br) to give an ion at [M-Br]⁺.

Loss of a water molecule (H₂O) from the diol functionality.

Sequential loss of carbon monoxide (CO) molecules, a common fragmentation pattern for quinone-like structures that can be formed upon initial fragmentation.

Cleavage of the naphthalene ring system under high energy conditions.

Analysis of the mass spectrum of the related compound 2-bromonaphthalene shows a prominent molecular ion peak and a base peak corresponding to the loss of the bromine atom. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₁₀H₇BrO₂ | |

| Monoisotopic Mass | 237.9629 u | For C₁₀H₇⁷⁹BrO₂ |

| Molecular Ion (M⁺) | m/z ≈ 238 | Isotopic peak for ⁷⁹Br |

| M+2 Peak | m/z ≈ 240 | Isotopic peak for ⁸¹Br, approx. 98% the intensity of M⁺ |

| Key Fragment | [M-Br]⁺ | Loss of bromine atom |

| Key Fragment | [M-H₂O]⁺ | Loss of water |

X-ray Crystallography for Determination of Solid-State Structures and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide a wealth of information.

Solid-State Structure: A crystal structure would reveal precise bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity established by NMR. It would also elucidate the planarity of the naphthalene ring system and the orientation of the substituents.

Intermolecular Interactions: Crucially, X-ray crystallography would map the network of intermolecular interactions that govern the crystal packing. For this compound, this would primarily involve hydrogen bonding between the hydroxyl groups of adjacent molecules. The analysis would show the hydrogen bond donors, acceptors, distances, and angles, revealing whether chains, sheets, or more complex three-dimensional networks are formed. Other potential interactions, such as π-π stacking between the naphthalene rings and halogen bonding involving the bromine atom, could also be identified.

While a crystal structure for this compound is not publicly available, the structure of the related compound 1,4-Dibromonaphthalene-2,3-diol has been reported. nih.govnih.gov In that structure, both intramolecular and intermolecular O-H···O hydrogen bonds were observed, along with short Br···Br contacts, illustrating the types of interactions that are possible in this class of compounds. nih.gov

Absolute Stereochemistry: As this compound is an achiral molecule, it does not form enantiomers, and thus a determination of absolute stereochemistry is not relevant.

Q & A

Basic: What are the common synthetic routes for 2-Bromonaphthalene-1,4-diol, and how can reaction conditions be optimized to improve yield?

Answer:

this compound is typically synthesized via electrophilic bromination of naphthalene-1,4-diol. Optimization involves controlling reaction parameters such as temperature, brominating agent (e.g., Br₂ in acetic acid or N-bromosuccinimide), and catalyst choice (e.g., FeBr₃). For example, lower temperatures (0–5°C) may reduce di-substitution byproducts, while stoichiometric control of bromine limits over-bromination . Solvent selection (e.g., dichloromethane vs. acetic acid) also impacts regioselectivity. Post-synthesis purification via column chromatography or recrystallization enhances yield, as noted in analogous dihalogenated diol syntheses .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and hydrogen bonding (e.g., hydroxyl proton shifts at δ 8–10 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 columns) resolves impurities, particularly regioisomers or di-brominated byproducts .

- X-ray Crystallography: Determines precise molecular geometry and intermolecular interactions, as demonstrated for structurally similar 1,4-Dibromonaphthalene-2,3-diol .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula and isotopic patterns for bromine .

Advanced: How does the bromine substituent influence the electronic properties and reactivity of naphthalene-1,4-diol in cross-coupling reactions?

Answer:

The bromine atom acts as both an electron-withdrawing group (via inductive effects) and a potential leaving group. This dual role enhances electrophilic aromatic substitution reactivity at the ortho/para positions while enabling participation in Suzuki-Miyaura or Ullmann couplings. For instance, bromine stabilizes intermediates in palladium-catalyzed cross-couplings, facilitating aryl-aryl bond formation. Computational studies (e.g., DFT) can quantify bromine’s impact on HOMO-LUMO gaps, guiding catalyst selection . Comparative studies with non-halogenated analogs show increased reaction rates and altered regioselectivity .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies often arise from:

- Structural Isomerism: Cis/trans or regioisomeric impurities (e.g., 1,2- vs. 1,4-diols) may skew bioactivity results. Chiral HPLC or NOESY NMR distinguishes isomers .

- Solubility Variability: Use of co-solvents (e.g., DMSO) or micellar formulations ensures consistent bioavailability in assays .

- Mechanistic Replication: Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP luminescence) to reduce inter-lab variability. Meta-analyses of published data can identify outliers .

Safety: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Toxicity: Limited toxicological data suggest acute toxicity via inhalation or dermal exposure. Use fume hoods and nitrile gloves; avoid contact with skin/eyes .

- Mutagenicity Potential: Ames test data for analogous brominated diols indicate possible mutagenicity. Handle with ALARA (As Low As Reasonably Achievable) principles .

- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal in halogenated solvent containers .

Mechanism: What is the role of this compound as an intermediate in the synthesis of complex organic molecules?

Answer:

The compound serves as a versatile building block:

- Pharmaceuticals: Bromine enhances lipophilicity and target binding in kinase inhibitors. For example, it can be coupled with arylboronic acids to generate biaryl scaffolds for anticancer agents .

- Materials Science: Bromine substitution stabilizes charge-transfer complexes in organic semiconductors. Its diol groups enable polymerization via Mitsunobu or esterification reactions .

- Mechanistic Probes: The bromine atom acts as a heavy atom in crystallography or as a tag for studying electron transfer in photochemical reactions .

Advanced: How can researchers address discrepancies in reported crystallographic data for halogenated naphthalene diols?

Answer:

Contradictions may stem from:

- Polymorphism: Recrystallize under varied conditions (e.g., solvent evaporation vs. diffusion) to isolate stable polymorphs .

- Disorder Modeling: Refine X-ray data with advanced software (e.g., SHELXL) to account for rotational disorder in bromine substituents .

- Temperature Effects: Collect data at low temperatures (100 K) to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.